2-Propoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline
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Overview
Description
2-Propoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline: is an organic compound that features a unique combination of functional groups, including a propoxy group, a tetrahydropyran ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:
Formation of the tetrahydropyran ring: This can be achieved through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates.
Introduction of the propoxy group: This step involves the reaction of an appropriate alcohol with 1-bromo-2-propoxybenzene under basic conditions to form the propoxy-substituted intermediate.
Coupling with aniline: The final step involves the coupling of the propoxy-substituted intermediate with aniline using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The propoxy and tetrahydropyran groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Formation of quinones or nitroso compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Medicine: : The compound can be explored for its potential therapeutic properties, including its use as a precursor for drug development .
Industry: : It is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 2-Propoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aniline moiety can participate in hydrogen bonding and π-π interactions, while the tetrahydropyran ring can enhance the compound’s stability and solubility . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-((Tetrahydro-2H-pyran-2-yl)oxy)aniline: Similar structure but lacks the propoxy group.
2-Propoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenol: Similar structure but with a phenol group instead of an aniline moiety.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Similar tetrahydropyran ring but with an ethanol group.
Uniqueness: : The presence of both the propoxy group and the tetrahydropyran ring in 2-Propoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline provides unique chemical properties, such as enhanced solubility and stability, which are not found in the similar compounds listed above .
Properties
IUPAC Name |
4-(oxan-4-yloxy)-2-propoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-7-17-14-10-12(3-4-13(14)15)18-11-5-8-16-9-6-11/h3-4,10-11H,2,5-9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKAVYHDZCEASF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)OC2CCOCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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